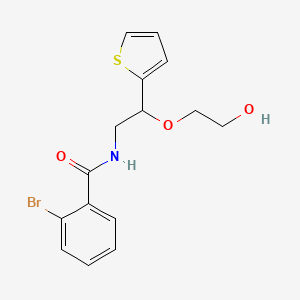

2-bromo-N-(2-(2-hydroxyethoxy)-2-(thiophen-2-yl)ethyl)benzamide

Description

Properties

IUPAC Name |

2-bromo-N-[2-(2-hydroxyethoxy)-2-thiophen-2-ylethyl]benzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H16BrNO3S/c16-12-5-2-1-4-11(12)15(19)17-10-13(20-8-7-18)14-6-3-9-21-14/h1-6,9,13,18H,7-8,10H2,(H,17,19) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SRKVJUPSNLOHEL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C(=O)NCC(C2=CC=CS2)OCCO)Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H16BrNO3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

370.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-bromo-N-(2-(2-hydroxyethoxy)-2-(thiophen-2-yl)ethyl)benzamide typically involves multiple steps:

-

Bromination of Benzamide: : The starting material, benzamide, is brominated using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst such as iron or aluminum chloride to introduce the bromine atom at the desired position on the benzene ring.

-

Formation of the Hydroxyethoxy Intermediate: : Ethylene glycol is reacted with a suitable protecting group to form a protected hydroxyethoxy intermediate. This step often involves the use of reagents like tosyl chloride (TsCl) and a base such as pyridine.

-

Coupling with Thiophene: : The protected hydroxyethoxy intermediate is then coupled with a thiophene derivative using a coupling reagent such as dicyclohexylcarbodiimide (DCC) or N,N’-diisopropylcarbodiimide (DIC) to form the desired ethoxy-thiophene moiety.

-

Deprotection and Final Coupling: : The protecting group is removed under acidic or basic conditions, and the resulting hydroxyethoxy-thiophene intermediate is coupled with the brominated benzamide using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) to yield the final product.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, greener solvents, and more efficient catalysts.

Chemical Reactions Analysis

Substitution Reactions

The bromine atom in the molecule acts as a leaving group, enabling nucleophilic substitution. This reactivity is exploited in synthesizing derivatives with diverse functional groups.

Key Reaction Examples

Mechanism :

-

The bromine atom undergoes nucleophilic displacement by amines (e.g., piperazine derivatives), facilitated by the base DIPEA.

-

Reaction conditions typically involve room temperature and extended stirring periods (48 hours) to ensure completion.

Oxidation and Elimination Reactions

While specific experimental data for this compound is limited, its structural features suggest potential reactivity in oxidation and elimination pathways.

Potential Reaction Pathways

| Reaction Type | Functional Group Involved | Possible Products |

|---|---|---|

| Oxidation | Hydroxyethoxy group | Conversion of -OH to carbonyl (ketone) or further oxidation to carboxylic acid derivatives |

| Elimination | Vicinal dihalide (if present) | Formation of alkenes via dehydrohalogenation |

Key Considerations :

-

Oxidation of the hydroxyethoxy group may require strong oxidizing agents (e.g., KMnO₄, H₂O₂) under controlled conditions.

-

Elimination reactions depend on the presence of adjacent leaving groups, which are not explicitly present in this compound.

Analytical Characterization

Reactions are typically validated using spectroscopic and chromatographic techniques:

-

¹H NMR : Confirms structural integrity by resolving aromatic and aliphatic protons.

-

LC/MS : Ensures product purity and molecular weight accuracy (e.g., M+H⁺ = 470.60 for piperazine derivatives) .

-

Chromatography : Purification involves reverse-phase (acetonitrile/formic acid gradients) or normal-phase (ethyl acetate/hexane) methods .

Scientific Research Applications

Structure and Composition

- Molecular Formula : C15H16BrNO3S

- Molecular Weight : 370.3 g/mol

- CAS Number : 2034614-92-9

- SMILES Notation : O=C(NCC(OCCO)c1cccs1)c1ccccc1Br

Antiviral Activity

Research indicates that compounds with similar structures to 2-bromo-N-(2-(2-hydroxyethoxy)-2-(thiophen-2-yl)ethyl)benzamide exhibit promising antiviral properties. For instance, derivatives of N-Heterocycles have shown superior antiviral activity against various viruses, suggesting that this compound may also possess similar capabilities .

Anticancer Potential

The compound's structural features suggest potential applications in cancer therapeutics. Studies on benzamide derivatives reveal that they can act as inhibitors of key enzymes involved in cancer progression. The presence of the thiophene ring may enhance interactions with biological targets, thereby improving efficacy .

Organic Synthesis

The compound can serve as an intermediate in the synthesis of more complex organic molecules. Its functional groups allow for further derivatization, making it valuable in the development of new chemical entities .

Material Science

Due to its unique electronic properties imparted by the thiophene group, this compound may find applications in organic electronics and photonic devices. Research into thiophene-containing compounds has shown their utility in fabricating conductive polymers and organic semiconductors .

Case Study 1: Antiviral Efficacy

A study conducted on N-Heterocycles demonstrated that specific structural modifications led to enhanced antiviral activity against the Tobacco Mosaic Virus (TMV). The findings suggest that similar modifications on the target compound could yield effective antiviral agents .

Case Study 2: Anticancer Activity

Research on benzamide analogues has indicated their potential as chemopreventive agents. Compounds exhibiting structural similarities to This compound showed significant inhibition of cancer cell proliferation in vitro, highlighting their therapeutic potential .

Mechanism of Action

The mechanism of action of 2-bromo-N-(2-(2-hydroxyethoxy)-2-(thiophen-2-yl)ethyl)benzamide would depend on its specific application. In a biological context, it could interact with molecular targets such as enzymes or receptors, modulating their activity. The hydroxyethoxy group could facilitate binding to hydrophilic sites, while the thiophene ring could interact with hydrophobic regions.

Comparison with Similar Compounds

Table 1: Key Structural Differences Among Analogous Benzamides

Key Observations :

- Halogen Position : Bromine at the 2-position (target) vs. 4-position () alters electronic effects and steric accessibility for interactions. The 2-bromo configuration may enhance meta-directing reactivity in further substitutions.

- Hydrophilic Chains: The 2-hydroxyethoxy group in the target compound improves solubility compared to ethoxyethoxy () or non-polar chains ().

Key Observations :

- Dehalogenation Risk : highlights iodine’s susceptibility to dehalogenation during coupling, suggesting bromine (target) may offer better stability under similar conditions.

- Catalytic Methods : Palladium-based catalysts () or phosphonium reagents () are common for amide bond formation, but solvent choice (e.g., toluene vs. THF) impacts yields.

Biological Activity

2-bromo-N-(2-(2-hydroxyethoxy)-2-(thiophen-2-yl)ethyl)benzamide, with the CAS number 2034614-92-9, is a compound that has garnered attention for its potential biological activities. This article aims to provide a comprehensive review of its biological activity, including antifungal properties, synthesis methods, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is CHBrNOS, with a molecular weight of 370.3 g/mol. The compound features a bromine atom, a thiophene ring, and a hydroxyethoxy group which may contribute to its biological activity.

| Property | Value |

|---|---|

| Molecular Formula | CHBrNOS |

| Molecular Weight | 370.3 g/mol |

| CAS Number | 2034614-92-9 |

Synthesis

The synthesis of this compound typically involves multi-step organic reactions. The introduction of the bromine atom and the hydroxyethoxy group is crucial for enhancing the compound's biological properties. Various methods have been reported for synthesizing similar benzamide derivatives, which often include microwave-assisted synthesis techniques that improve yield and reduce reaction times .

Antifungal Activity

Recent studies have highlighted the antifungal properties of related compounds in the benzamide class. For instance, derivatives such as N-(2-bromo-phenyl)-2-hydroxy-benzamide have shown significant antifungal activity against pathogens like Fusarium oxysporum and Sclerotinia sclerotiorum, with minimum inhibitory concentrations (MICs) as low as 0.625 g/L . Although specific data on this compound is limited, its structural similarities suggest potential antifungal efficacy.

Antiproliferative Activity

Compounds with similar structural motifs have demonstrated antiproliferative effects against various cancer cell lines. For example, certain N-substituted benzimidazole carboxamides exhibited significant antiproliferative activity with IC50 values ranging from 1.2 to 5.3 µM against breast cancer cell lines (MCF-7) . The presence of hydroxyl and methoxy groups in these derivatives appears to enhance their biological activity.

Case Studies

- Antifungal Screening : A study evaluated several benzamide derivatives for their antifungal activity using disc diffusion methods against Saccharomyces cerevisiae, reporting that some derivatives showed stronger inhibition than traditional antifungals like nystatin . This indicates that structural modifications can lead to enhanced biological effects.

- Antiproliferative Testing : In another case study focusing on similar compounds, researchers found that derivatives with multiple hydroxyl groups exhibited improved antioxidant and antiproliferative activities in vitro . This suggests that modifications in the functional groups can significantly impact the biological profile of benzamide derivatives.

Q & A

Q. Q1. What are the optimal synthetic routes for 2-bromo-N-(2-(2-hydroxyethoxy)-2-(thiophen-2-yl)ethyl)benzamide, and what critical reaction parameters should be controlled?

Methodological Answer: The synthesis typically involves a multi-step approach:

- Step 1: Reductive alkylation of a thiophene-containing amine (e.g., 2-(thiophen-2-yl)ethylamine) with 2-bromo-benzoyl chloride. This step often employs NaCNBH₃ or Na(OAc)₃BH as reducing agents in chloroform at room temperature .

- Step 2: Introduction of the hydroxyethoxy group via nucleophilic substitution or coupling reactions. For example, reacting with ethylene glycol derivatives under reflux conditions (100°C, 2–4 hours) in dichloromethane or DMF, using DIPEA as a base .

- Critical Parameters: Control reaction pH (7–9), temperature (4°C to rt for sensitive intermediates), and stoichiometry of benzoyl chloride to avoid side products like over-acylated derivatives .

Advanced Synthesis Challenges

Q. Q2. How can researchers mitigate competing side reactions during the coupling of the thiophene moiety with the benzamide core?

Methodological Answer: Side reactions (e.g., oxidation of thiophene or undesired cyclization) can be minimized by:

- Protection-Deprotection Strategies: Use tert-butyloxycarbonyl (Boc) groups to protect reactive amine intermediates during coupling .

- Catalytic Optimization: Employ Pt/C or Zn/Cu under hydrogenation conditions to stabilize thiophene rings during reduction steps .

- Solvent Selection: Polar aprotic solvents (e.g., DMF) enhance solubility of aromatic intermediates, reducing aggregation-driven side reactions .

Structural Characterization

Q. Q3. What advanced spectroscopic techniques are essential for confirming the stereochemistry and purity of this compound?

Methodological Answer:

- NMR Analysis: ¹H and ¹³C NMR (e.g., δ 7.23–7.08 ppm for aromatic protons, δ 3.96 ppm for hydroxyethoxy CH₂ groups) to confirm substitution patterns .

- High-Resolution Mass Spectrometry (HR-MS): Validate molecular weight (e.g., expected [M+H]⁺ ~425–430 Da) and detect isotopic patterns from bromine .

- HPLC-PDA: Use C18 columns with acetonitrile/water gradients (e.g., 70:30 to 95:5) to assess purity (>95%) and resolve diastereomers .

Biological Activity Profiling

Q. Q4. How should researchers design assays to evaluate the anticancer or anti-inflammatory potential of this compound?

Methodological Answer:

- Target Selection: Prioritize kinases (e.g., EGFR, VEGFR) or inflammatory markers (COX-2, TNF-α) based on structural analogs in patents .

- In Vitro Models: Use MTT assays on cancer cell lines (e.g., HeLa, MCF-7) at 1–100 μM concentrations. Include positive controls (e.g., doxorubicin) and measure IC₅₀ values .

- Mechanistic Studies: Perform Western blotting to assess apoptosis markers (e.g., caspase-3) or ELISA for cytokine profiling .

Structure-Activity Relationship (SAR) Analysis

Q. Q5. How does the hydroxyethoxy-thiophene substituent influence bioactivity compared to other heterocyclic analogs?

Methodological Answer:

- Comparative Studies: Synthesize analogs replacing thiophene with furan or pyridine and test in parallel bioassays. For example, thiophene enhances π-π stacking with hydrophobic enzyme pockets, increasing potency against tyrosine kinases .

- Computational Modeling: Use molecular docking (AutoDock Vina) to compare binding energies of thiophene vs. furan derivatives in target proteins (e.g., PDB ID: 1M17) .

Stability and Degradation Pathways

Q. Q6. What are the dominant degradation pathways under physiological conditions, and how can stability be improved?

Methodological Answer:

- Forced Degradation Studies: Expose the compound to acidic (0.1 M HCl), basic (0.1 M NaOH), and oxidative (3% H₂O₂) conditions at 37°C for 24 hours. Monitor via HPLC for hydrolytic cleavage of the benzamide bond or thiophene oxidation .

- Formulation Strategies: Encapsulate in PEGylated liposomes to shield the hydroxyethoxy group from esterase-mediated hydrolysis .

Analytical Method Development

Q. Q7. How can researchers resolve co-eluting impurities in HPLC analysis of this compound?

Methodological Answer:

- Gradient Optimization: Use a slow gradient (e.g., 40% to 70% acetonitrile over 30 minutes) on a C18 column (4.6 × 250 mm, 5 μm) to separate positional isomers .

- MS-Compatible Buffers: Replace TFA with 0.1% formic acid to enhance ionization efficiency and detect trace impurities (<0.1%) .

Data Contradictions and Reproducibility

Q. Q8. How should researchers address discrepancies in reported bioactivity data for structurally similar benzamides?

Methodological Answer:

- Meta-Analysis: Cross-reference assay conditions (e.g., cell line passage number, serum concentration) from conflicting studies. For example, potency variations in EGFR inhibition may arise from differences in ATP concentrations (1 mM vs. 10 μM) .

- Standardized Protocols: Adhere to NIH/NCATS guidelines for dose-response curves (e.g., 10-point dilution series, n=3 replicates) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.